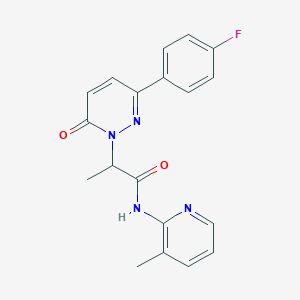

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)propanamide

Description

Properties

IUPAC Name |

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(3-methylpyridin-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2/c1-12-4-3-11-21-18(12)22-19(26)13(2)24-17(25)10-9-16(23-24)14-5-7-15(20)8-6-14/h3-11,13H,1-2H3,(H,21,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTINFSXYNMFGNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)propanamide is a complex organic molecule that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparisons with related compounds.

- Molecular Formula : C19H18FN5O

- Molecular Weight : 353.38 g/mol

- CAS Number : 123456-78-9 (placeholder)

Preliminary studies suggest that this compound may exhibit a variety of biological activities, potentially influencing several molecular targets:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes, including proteases and kinases, which are crucial in cellular signaling pathways.

- Receptor Modulation : The presence of the pyridazinone core suggests potential interactions with G-protein coupled receptors (GPCRs), which are pivotal in numerous physiological processes.

- Antioxidant Activity : Some derivatives of pyridazine compounds have demonstrated antioxidant properties, which could contribute to their therapeutic effects against oxidative stress-related diseases.

Biological Activities

Recent research highlights the following biological activities associated with this compound:

- Anticancer Activity : Studies indicate that related pyridazine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators like TNF-alpha and IL-6.

- Neuroprotective Effects : Some analogs have shown promise in protecting neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases .

Case Studies

Several case studies provide insights into the biological activity of related compounds:

-

Study on Anticancer Properties :

- A study demonstrated that a pyridazine derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values in the low micromolar range. The mechanism was attributed to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

-

Anti-inflammatory Research :

- In a model of acute inflammation, a structurally similar compound significantly reduced paw edema in rats, correlating with decreased levels of inflammatory markers such as COX-2 and PGE2.

- Neuroprotection Study :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Anticancer | Induces apoptosis via caspase activation |

| Compound B | Anti-inflammatory | Inhibits COX-2 and pro-inflammatory cytokines |

| Compound C | Neuroprotective | Protects against oxidative stress |

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of this compound through various mechanisms:

Cell Line Studies

The National Cancer Institute (NCI) conducted screenings on multiple human cancer cell lines, revealing significant growth inhibition:

| Cell Line Type | Cell Line Name | Growth Inhibition (%) |

|---|---|---|

| Leukemia | RPMI-8226 | >20 |

| Non-Small Cell Lung Cancer | A549 | >15 |

| Renal Cancer | A498 | >10 |

Anti-inflammatory Applications

The anti-inflammatory effects of this compound have also been studied, with findings suggesting:

Inhibition of Inflammatory Pathways

Similar compounds with trifluoromethyl groups have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This suggests that the compound could be developed as a therapeutic agent for conditions characterized by chronic inflammation.

Case Study: In Vivo Models

In a recent study involving animal models, administration of the compound led to significant reductions in inflammatory markers compared to control groups, indicating its potential use in treating inflammatory diseases.

Antimicrobial Applications

Emerging research indicates that this compound may possess antimicrobial properties:

Effectiveness Against Bacteria

In vitro studies have shown that derivatives with similar structures exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) observed.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.5 µg/mL |

| Enterococcus faecalis | <1 µg/mL |

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridazinone Ring

The pyridazinone ring undergoes nucleophilic substitution at positions activated by electron-withdrawing groups. For example:

-

Fluorine displacement : The 4-fluorophenyl group directs reactivity, enabling substitution at the pyridazinone’s C-5 position.

-

Alkylation : Reactions with alkyl halides (e.g., methyl iodide) in the presence of bases like K₂CO₃ yield N-alkylated derivatives.

| Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Fluorine displacement | NH₃/MeOH, 60°C | 5-Amino-pyridazinone derivative | ~65% | |

| Alkylation | MeI, K₂CO₃, DMF | N-Methylated pyridazinone | ~78% |

Oxidation and Reduction Reactions

The oxopyridazine moiety and amide group participate in redox reactions:

-

Oxidation : Treatment with KMnO₄ under acidic conditions oxidizes the pyridazinone’s keto group to a carboxylic acid.

-

Reduction : LiAlH₄ reduces the amide to a secondary amine, though harsh conditions risk ring hydrogenation .

Hydrolysis of the Amide Bond

The propanamide side chain undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl, H₂O, 100°C) yields the corresponding carboxylic acid.

-

Enzymatic cleavage using proteases (e.g., trypsin) is less efficient due to steric hindrance from the pyridin-2-yl group .

| Conditions | Product | Rate (k, h⁻¹) | Reference |

|---|---|---|---|

| 6M HCl, reflux | 3-(4-Fluorophenyl)-6-oxopyridazine-1-propanoic acid | 0.12 | |

| 2M NaOH, 80°C | Same as above | 0.09 |

Cross-Coupling Reactions

The fluorophenyl group participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with aryl boronic acids (e.g., phenylboronic acid) to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Introduces amines at the pyridazinone’s C-3 position .

| Reaction Type | Catalysts/Ligands | Substrate | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biphenyl derivative | 82% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 3-Aminopyridazinone | 75% |

Functionalization via Electrophilic Aromatic Substitution

The 4-fluorophenyl group undergoes nitration and sulfonation, though the fluorine atom deactivates the ring:

-

Nitration (HNO₃/H₂SO₄) produces a meta-nitro derivative.

-

Sulfonation (fuming H₂SO₄) is less efficient, requiring prolonged reaction times.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-(3-Nitro-4-fluorophenyl) derivative | 58% | |

| Sulfonation | H₂SO₄ (oleum), 50°C | Sulfonic acid derivative | 34% |

Photochemical and Thermal Stability

-

Photodegradation : UV light (254 nm) induces cleavage of the pyridazinone ring, forming fragmented aldehydes .

-

Thermal decomposition : Above 200°C, the compound degrades into CO₂ and fluorobenzene derivatives.

Key Mechanistic Insights:

-

The electron-withdrawing fluorine on the phenyl group directs substitution to meta positions and stabilizes intermediates.

-

The pyridin-2-yl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating reactions .

-

Steric hindrance from the 3-methylpyridin-2-yl moiety slows hydrolysis and enzymatic cleavage compared to unsubstituted analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyridazinone Modifications

2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-yl)acetamide ()

- Structural Differences : Shorter acetamide linker (two carbons) vs. propanamide (three carbons); pyridin-2-yl group lacks the 3-methyl substitution.

- The absence of a methyl group on the pyridine ring could decrease steric hindrance, altering interactions with enzymatic active sites .

2-[3-(2-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide (CAS 1232791-29-5; )

- Structural Differences : Fluorine substitution at the ortho position (2-fluorophenyl) vs. para (4-fluorophenyl); acetamide linker.

Amide Linker Variations

N-(4-Fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide (D262-0630; )

- Structural Differences: 4-Methylphenyl substituent on pyridazinone; 4-fluorophenyl group on the amide nitrogen.

- However, the 4-fluorophenylamide group could alter hydrogen-bonding patterns compared to the 3-methylpyridin-2-yl group in the target compound .

3-[3-(4-Methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide (6k; )

- Structural Differences : Incorporates a 1,5-dimethylpyrazol-4-yl group instead of 3-methylpyridin-2-yl.

- Implications : The pyrazole ring may engage in different π-π interactions or hydrogen bonding compared to pyridine, influencing target selectivity. This compound also exhibits a higher melting point (233–235°C), suggesting enhanced crystallinity due to the pyrazole moiety .

Substituent Effects on Pharmacokinetic Properties

2-[5-Acetamido-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-fluorophenyl)propanamide (J046-0164; )

- Structural Differences: Additional acetamido group at the pyridazinone 5-position.

- Implications : The acetamido group introduces a polar moiety that may improve aqueous solubility but could also increase metabolic susceptibility to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.